2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the condensation of 4-methoxyphenol with 2-bromoacetyl bromide to form 2-(4-methoxyphenoxy)acetyl bromide. This intermediate is then reacted with 3-oxo-1,2,3,4-tetrahydroquinoxaline in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive quinoxaline core.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide: shares similarities with other quinoxaline derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of both methoxyphenyl and quinoxaline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H25N3O6 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O6/c1-33-18-9-7-17(8-10-18)27-24(30)15-23-26(32)28-21-5-3-4-6-22(21)29(23)25(31)16-35-20-13-11-19(34-2)12-14-20/h3-14,23H,15-16H2,1-2H3,(H,27,30)(H,28,32) |
InChI Key |
GQGPJHXRCORNTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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